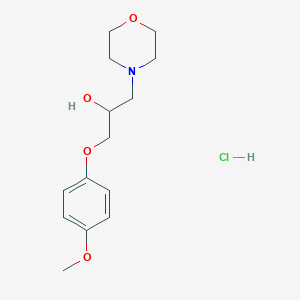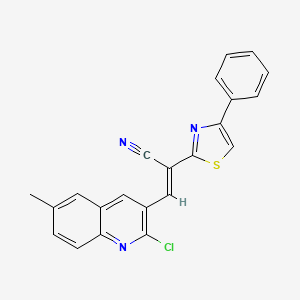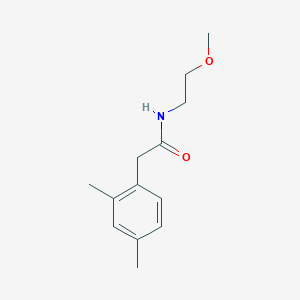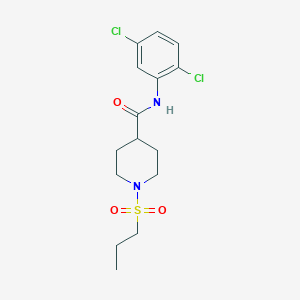![molecular formula C16H17N5O2S B5371701 N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)
N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate an inflammatory response. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases.
作用機序
N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide targets the intracellular domain of TLR4 and inhibits the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of NF-κB and MAPK signaling pathways, which are responsible for the production of pro-inflammatory cytokines. This compound has been shown to specifically target TLR4 signaling without affecting other TLRs or non-TLR signaling pathways.
Biochemical and physiological effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, dendritic cells, and epithelial cells. This compound has also been shown to attenuate organ dysfunction and improve survival in animal models of sepsis. In a clinical trial, this compound was found to be safe and well-tolerated in healthy volunteers.
実験室実験の利点と制限
N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide has several advantages for lab experiments, including its specificity for TLR4 signaling, its ability to inhibit pro-inflammatory cytokine production, and its potential therapeutic applications in various inflammatory diseases. However, this compound also has some limitations, including its relatively low potency compared to other TLR4 inhibitors and its potential off-target effects on other signaling pathways.
将来の方向性
There are several future directions for the research and development of N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide. One potential direction is to optimize the synthesis and formulation of this compound to improve its potency and pharmacokinetic properties. Another direction is to investigate the potential therapeutic applications of this compound in other inflammatory diseases, such as cancer and neurodegenerative diseases. Finally, further studies are needed to elucidate the molecular mechanisms of this compound and its potential off-target effects on other signaling pathways.
合成法
N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide can be synthesized by a multi-step process involving the reaction of benzylamine with 3-(1H-1,2,4-triazol-1-ylmethyl)phenyl isothiocyanate to form N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea, which is then treated with chlorosulfonic acid to form the final product, this compound.
科学的研究の応用
N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide has been studied extensively for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to attenuate organ dysfunction and improve survival in animal models of sepsis.
特性
IUPAC Name |
N-(benzylsulfamoyl)-3-(1,2,4-triazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,19-10-14-5-2-1-3-6-14)20-16-8-4-7-15(9-16)11-21-13-17-12-18-21/h1-9,12-13,19-20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRVYZXOXVZSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NC2=CC=CC(=C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)

![N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B5371642.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5371662.png)

![N-(3-fluoro-4-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371670.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5371677.png)


![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5371709.png)

![N-(1H-imidazol-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5371719.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5371726.png)